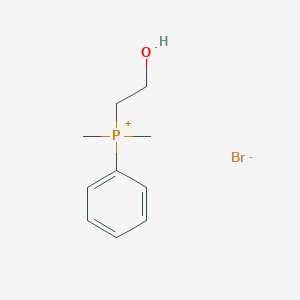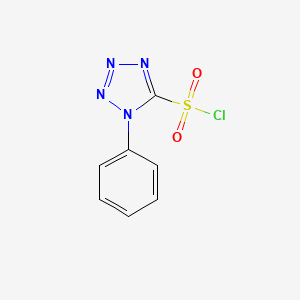
Cyclohexanamine, 2-methyl-1-phenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Cyclohexanamine, 2-methyl-1-phenyl-, can be synthesized through several methods. One common approach involves the hydrogenation of aniline derivatives in the presence of cobalt or nickel-based catalysts. The reaction typically proceeds under high pressure and temperature conditions to achieve complete hydrogenation .
Industrial Production Methods: In industrial settings, the compound can be produced by the alkylation of ammonia using cyclohexanol. This method involves the reaction of cyclohexanol with ammonia in the presence of a catalyst to yield cyclohexanamine derivatives .
Analyse Des Réactions Chimiques
Types of Reactions: Cyclohexanamine, 2-methyl-1-phenyl-, undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into more saturated amines.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of different substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Halogenating agents like thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) are employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield cyclohexanone derivatives, while reduction can produce more saturated amines.
Applications De Recherche Scientifique
Cyclohexanamine, 2-methyl-1-phenyl-, has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as enzyme inhibition and receptor binding.
Medicine: Research explores its potential therapeutic applications, including its role as a precursor in drug development.
Industry: It is utilized in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism by which cyclohexanamine, 2-methyl-1-phenyl-, exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The amine group can form hydrogen bonds and electrostatic interactions with active sites, influencing the activity of enzymes and receptors. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparaison Avec Des Composés Similaires
Cyclohexylamine: An aliphatic amine with a similar cyclohexane ring structure but without the phenyl and methyl substitutions.
Phenylcyclohexylamine: A compound with a phenyl group attached to the cyclohexane ring, similar to cyclohexanamine, 2-methyl-1-phenyl- but lacking the methyl group.
Methylcyclohexylamine: Contains a methyl group on the cyclohexane ring but does not have the phenyl substitution.
Uniqueness: Cyclohexanamine, 2-methyl-1-phenyl-, is unique due to the presence of both methyl and phenyl groups on the cyclohexane ring, which imparts distinct chemical and physical properties.
Propriétés
Numéro CAS |
59397-27-2 |
|---|---|
Formule moléculaire |
C13H19N |
Poids moléculaire |
189.30 g/mol |
Nom IUPAC |
2-methyl-1-phenylcyclohexan-1-amine |
InChI |
InChI=1S/C13H19N/c1-11-7-5-6-10-13(11,14)12-8-3-2-4-9-12/h2-4,8-9,11H,5-7,10,14H2,1H3 |
Clé InChI |
GJLHSJXWJZMQCC-UHFFFAOYSA-N |
SMILES canonique |
CC1CCCCC1(C2=CC=CC=C2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![2-[(2-Cyanoethyl)(phenyl)amino]ethyl butylcarbamate](/img/structure/B14608336.png)
![5-Methyl-3-[(2-methylphenyl)methylidene]oxolan-2-one](/img/structure/B14608340.png)
![11H-Pyrido[2,1-b]quinazolin-11-one, 3-chloro-6,7,8,9-tetrahydro-](/img/structure/B14608341.png)

![1-[(2-Chlorophenyl)methoxy]-2-(methoxymethyl)butan-2-ol](/img/structure/B14608355.png)

